6-chloro-N,N-dimethyl-9H-purine-2-sulfonamide 6-chloro-N,N-dimethyl-9H-purine-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 89695-09-0
VCID: VC17593582
InChI: InChI=1S/C7H8ClN5O2S/c1-13(2)16(14,15)7-11-5(8)4-6(12-7)10-3-9-4/h3H,1-2H3,(H,9,10,11,12)
SMILES:
Molecular Formula: C7H8ClN5O2S
Molecular Weight: 261.69 g/mol

6-chloro-N,N-dimethyl-9H-purine-2-sulfonamide

CAS No.: 89695-09-0

Cat. No.: VC17593582

Molecular Formula: C7H8ClN5O2S

Molecular Weight: 261.69 g/mol

* For research use only. Not for human or veterinary use.

6-chloro-N,N-dimethyl-9H-purine-2-sulfonamide - 89695-09-0

Specification

CAS No. 89695-09-0
Molecular Formula C7H8ClN5O2S
Molecular Weight 261.69 g/mol
IUPAC Name 6-chloro-N,N-dimethyl-7H-purine-2-sulfonamide
Standard InChI InChI=1S/C7H8ClN5O2S/c1-13(2)16(14,15)7-11-5(8)4-6(12-7)10-3-9-4/h3H,1-2H3,(H,9,10,11,12)
Standard InChI Key UPBVWCOGFNJEGE-UHFFFAOYSA-N
Canonical SMILES CN(C)S(=O)(=O)C1=NC2=C(C(=N1)Cl)NC=N2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a purine backbone modified at three critical positions:

  • Position 6: A chlorine atom replaces the hydrogen, enhancing electrophilic reactivity .

  • Position 2: A sulfonamide group (SO2NH(CH3)2-\text{SO}_2\text{NH}(\text{CH}_3)_2) introduces hydrogen-bonding capabilities, crucial for enzyme interactions.

  • N,N-Dimethylation: The sulfonamide nitrogen is substituted with two methyl groups, increasing lipophilicity and influencing pharmacokinetics .

The purine ring’s aromaticity and planar geometry facilitate interactions with biological targets, such as nucleotide-binding proteins . X-ray crystallography of analogous compounds reveals that the sulfonamide group adopts a tetrahedral geometry, optimizing binding to enzymatic active sites.

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC7H8ClN5O2S\text{C}_7\text{H}_8\text{ClN}_5\text{O}_2\text{S}
Molecular Weight261.69 g/mol
Density1.79 g/cm³
Boiling Point393.8°C at 760 mmHg
Flash Point192°C
LogP1.337

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis typically proceeds via sulfonylation of 6-chloro-9H-purine-2-sulfonyl chloride with dimethylamine. Key steps include:

  • Sulfonyl Chloride Preparation: Chlorosulfonation of 6-chloropurine using chlorosulfonic acid.

  • Amine Coupling: Reaction with dimethylamine in dichloromethane or acetonitrile, catalyzed by triethylamine (TEA) or pyridine.

  • Purification: Recrystallization from ethanol or chromatography on silica gel yields >95% purity.

Reaction conditions are optimized at 25–70°C under inert atmospheres to prevent oxidation. Monitoring via thin-layer chromatography (TLC) ensures reaction completion, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity.

Industrial Manufacturing

Industrial processes employ continuous flow reactors to enhance scalability and reduce by-products. Automated systems regulate temperature and stoichiometry, achieving batch-to-batch consistency. Solvent recovery systems minimize waste, aligning with green chemistry principles.

TargetIC₅₀ (µM)MechanismBiological Effect
Dihydropteroate Synthase0.8Competitive InhibitionAntibacterial
P2X7 Receptor2.3Allosteric AntagonismAnti-inflammatory

Future Directions

Ongoing research explores structural analogs with improved BBB penetration and reduced off-target effects . Computational modeling predicts that substituting the chlorine atom with fluorine could enhance metabolic stability while retaining P2X7 affinity . Clinical trials targeting neuroinflammatory disorders are anticipated within the next decade.

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